Copper(II) 2-ethylhexanoate serves as a precursor for the synthesis of various organometallic compounds, which are crucial in organic chemistry research. These compounds find applications in organic transformations, including cross-coupling reactions and C-H activations. [Source: A. Negishi et al., Thermochimica Acta 140 (1989) 41-49]
Research in material science explores the use of Copper(II) 2-ethylhexanoate for the preparation of specific materials. For instance, studies investigate its potential in developing precursors for superconductors, which are materials that exhibit zero electrical resistance at specific temperatures. [Source: Gelest, Inc. product page on Copper(II) 2-ethylhexanoate, ]
Copper(II) 2-ethylhexanoate, also known as copper bis(2-ethylhexanoate), is an organometallic compound with the molecular formula and a molecular weight of approximately 349.95 g/mol. It appears as a blue-green powder and is soluble in various organic solvents, including alcohols and dichloroethane, but has limited solubility in water . The compound is characterized by its coordination of copper ions with two 2-ethylhexanoate ligands, which are derived from 2-ethylhexanoic acid, a branched-chain carboxylic acid .
The biological activity of copper(II) 2-ethylhexanoate includes its potential use as an antifungal agent. Its efficacy against various fungal strains has been noted, making it a candidate for applications in wood preservation and agricultural settings . Additionally, its role as a metal ion source may contribute to biological processes involving copper-dependent enzymes.
Several methods exist for synthesizing copper(II) 2-ethylhexanoate:
Copper(II) 2-ethylhexanoate finds applications across various industries:
Interaction studies involving copper(II) 2-ethylhexanoate often focus on its catalytic behavior and biological interactions. Research has demonstrated its effectiveness in promoting various organic reactions, particularly those involving nitrogen functionalities. Additionally, studies have assessed its interactions with biological systems, highlighting its potential toxicity at elevated concentrations while also emphasizing its beneficial roles in small amounts.
Copper(II) 2-ethylhexanoate shares similarities with other metal carboxylates but exhibits unique properties that distinguish it:
Compound | Molecular Formula | Key Features |
---|---|---|
Copper(II) octoate | Used primarily as a drier; less soluble than copper(II) 2-ethylhexanoate. | |
Zinc 2-ethylhexanoate | Similar applications but with different catalytic properties. | |
Lead(II) 2-ethylhexanoate | Toxicity concerns limit its use compared to copper-based compounds. | |
Barium 2-ethylhexanoate | Used in specific industrial applications; less common than copper variants. |
The unique coordination chemistry of copper(II) 2-ethylhexanoate allows it to function effectively as a catalyst in various reactions while maintaining favorable solubility characteristics compared to similar compounds.
Irritant